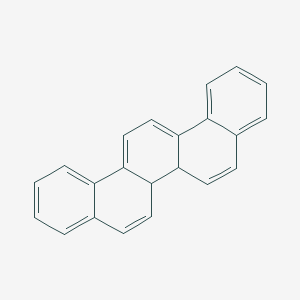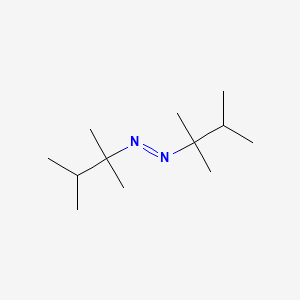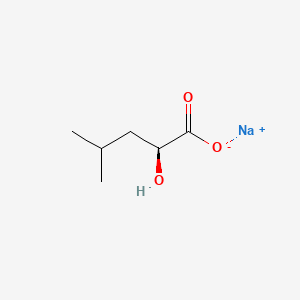
Sodium (S)-2-hydroxy-4-methylvalerate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium (S)-2-hydroxy-4-methylvalerate is an organic compound that belongs to the class of sodium salts It is derived from the (S)-2-hydroxy-4-methylvaleric acid, which is a chiral molecule
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Sodium (S)-2-hydroxy-4-methylvalerate typically involves the neutralization of (S)-2-hydroxy-4-methylvaleric acid with sodium hydroxide. The reaction is carried out in an aqueous medium, and the resulting solution is then evaporated to obtain the solid sodium salt.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using large reactors where the acid and sodium hydroxide are mixed in precise stoichiometric amounts. The reaction mixture is then subjected to evaporation and crystallization processes to yield the pure sodium salt.
Análisis De Reacciones Químicas
Types of Reactions
Sodium (S)-2-hydroxy-4-methylvalerate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carboxylate group can be reduced to form an alcohol.
Substitution: The sodium ion can be replaced by other cations in a metathesis reaction.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Metathesis reactions can be carried out using various metal salts.
Major Products Formed
Oxidation: Formation of 2-keto-4-methylvalerate.
Reduction: Formation of 2-hydroxy-4-methylpentanol.
Substitution: Formation of other metal salts of (S)-2-hydroxy-4-methylvalerate.
Aplicaciones Científicas De Investigación
Sodium (S)-2-hydroxy-4-methylvalerate has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mecanismo De Acción
The mechanism of action of Sodium (S)-2-hydroxy-4-methylvalerate involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding, while the carboxylate group can interact with metal ions and enzymes. These interactions can influence various biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Sodium ®-2-hydroxy-4-methylvalerate: The enantiomer of the compound, with similar chemical properties but different biological activities.
Sodium 2-hydroxy-4-methylpentanoate: A structural isomer with different spatial arrangement of atoms.
Sodium 2-hydroxy-3-methylvalerate: Another isomer with a different position of the methyl group.
Uniqueness
Sodium (S)-2-hydroxy-4-methylvalerate is unique due to its specific chiral configuration, which can result in distinct biological activities and interactions compared to its enantiomers and isomers. This makes it valuable in asymmetric synthesis and chiral resolution processes.
Propiedades
Número CAS |
54641-21-3 |
|---|---|
Fórmula molecular |
C6H11NaO3 |
Peso molecular |
154.14 g/mol |
Nombre IUPAC |
sodium;(2S)-2-hydroxy-4-methylpentanoate |
InChI |
InChI=1S/C6H12O3.Na/c1-4(2)3-5(7)6(8)9;/h4-5,7H,3H2,1-2H3,(H,8,9);/q;+1/p-1/t5-;/m0./s1 |
Clave InChI |
WMPVOYIJOLKBNA-JEDNCBNOSA-M |
SMILES isomérico |
CC(C)C[C@@H](C(=O)[O-])O.[Na+] |
SMILES canónico |
CC(C)CC(C(=O)[O-])O.[Na+] |
Números CAS relacionados |
498-36-2 (Parent) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(6-Phenylimidazo[2,1-b][1,3]thiazol-5-yl)acetamide](/img/structure/B14637505.png)
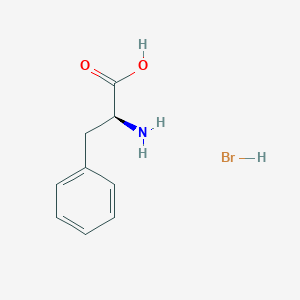

![Methyl (5E,13E)-9-oxo-15-[(trimethylsilyl)oxy]prosta-5,8(12),13-trien-1-oate](/img/structure/B14637526.png)
![N-[5-(6-Amino-2-fluoro-purin-9-YL)-4-hydroxy-2-(hydroxymethyl)oxolan-3-YL]acetamide](/img/structure/B14637527.png)
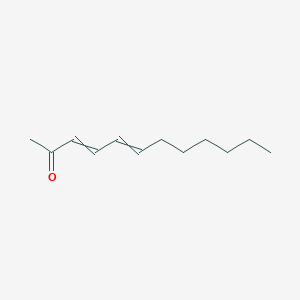
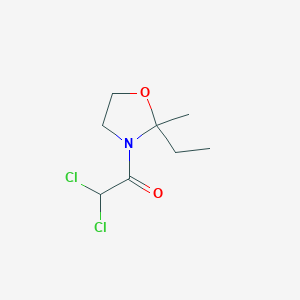
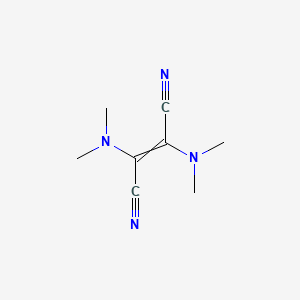
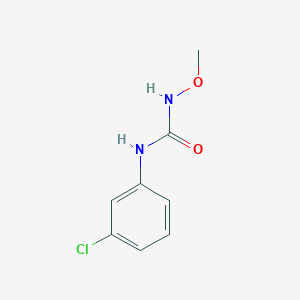

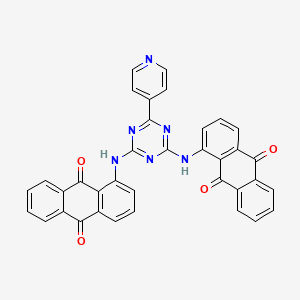
![Oxirane, [(pentabromophenoxy)methyl]-](/img/structure/B14637555.png)
